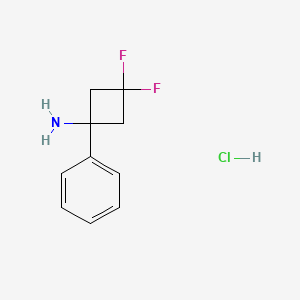

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

Description

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride (CAS: 1803589-73-2) is a fluorinated cyclobutane derivative with a phenyl substituent and an amine group. Its molecular formula is C10H12ClF2N (when accounting for the hydrochloride salt), and it has a molecular weight of 219.66 g/mol . Key structural features include:

- A strained cyclobutane ring with two fluorine atoms at the 3,3-positions.

- A phenyl group attached to the cyclobutane ring, enhancing aromatic interactions.

- A primary amine group protonated as a hydrochloride salt for improved solubility .

Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ (141.3 Ų) and [M+Na]+ (147.8 Ų), highlight its behavior in mass spectrometry .

Properties

IUPAC Name |

3,3-difluoro-1-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJWMSNLKZKHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803589-73-2 | |

| Record name | 3,3-difluoro-1-phenylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride is a fluorinated compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclobutane ring substituted with fluorine and a phenyl group, may confer distinctive biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride is , with a molecular weight of 183.20 g/mol. The compound's structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H11F2N |

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | 3,3-difluoro-1-phenylcyclobutan-1-amine |

| InChI | InChI=1S/C10H11F2N/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8/h1-5H,6-7,13H2 |

| Canonical SMILES | C1C(CC1(F)F)(C2=CC=CC=C2)N |

The biological activity of 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity for these targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Receptor Modulation: It may interact with neurotransmitter receptors, impacting signaling pathways relevant to neurological functions.

Case Studies

- Neurological Research: Preliminary studies suggest that compounds similar to 3,3-Difluoro-1-phenylcyclobutan-1-amine may exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

- Antitumor Activity: Some derivatives of cyclobutane amines have shown promise in cancer research. The structural similarity suggests that 3,3-Difluoro-1-phenylcyclobutan-1-amine could also possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Comparative Analysis

To understand the unique biological profile of 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3,3-Difluoro-1-methylcyclobutan-1-amine | Moderate enzyme inhibition | Less potent than phenyl-substituted variant |

| 3-Pyridylcyclobutanamines | Antimicrobial properties | Different functional group influences |

Research Applications

The compound has potential applications in various fields:

Medicinal Chemistry: Ongoing research is focused on developing derivatives for therapeutic uses against neurological disorders and cancers.

Biological Probes: Due to its ability to interact with biological targets, it can serve as a probe in enzyme assays and receptor studies.

Material Science: Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride (CAS: 2490375-73-8)

- Molecular Formula : C5H7ClF5N

- Key Differences :

3,3-Difluoro-1-Methylcyclobutanamine Hydrochloride (CAS: 1408076-03-8)

Ring Size and Fluorine Positioning

3,3-Difluorocyclopentan-1-amine Hydrochloride (CAS: 939398-48-8)

- Structure : Cyclopentane ring with 3,3-difluoro substitution.

- Key Differences :

- Larger five-membered ring (cyclopentane vs. cyclobutane).

- Reduced ring strain compared to cyclobutane derivatives.

- Implications : Increased conformational flexibility may enhance metabolic stability but reduce target specificity .

3-(2-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS: 1803588-88-6)

- Structure : Cyclopentane ring with a 2-fluorophenyl substituent.

- Key Differences :

- Fluorine position on the phenyl ring (ortho vs. para in the target compound).

- Larger ring size alters steric and electronic profiles.

- Implications : Ortho-fluorination may hinder rotational freedom, affecting binding kinetics .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of 3,3-Difluoro-1-phenylcyclobutan-1-amine Hydrochloride and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.